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molecular formula C8H7ClN2O B8350563 7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine CAS No. 953045-37-9

7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine

Cat. No. B8350563
M. Wt: 182.61 g/mol
InChI Key: LXLSDZUKJCFWQO-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

3,5-dimethylisoxazolo[4,5-b]pyridine 4-oxide (0.650 g, 3.96 mmol) in chloroform (5 mL), was added POCl3 (1.45 mL, 15.8 mmol) and the mixture was heated at 80° C. for 2 hours. The solution was cooled and poured onto ice water. The solution was neutralized with saturated NaHCO3 and the solution was then extracted with EtOAc, dried, and concentrated. The solid was triturated with ether and filtered twice to obtain two crops of the title compound (0.417 g, 57.7% yield).
Name
3,5-dimethylisoxazolo[4,5-b]pyridine 4-oxide
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2=[N+:7]([O-])[C:8]([CH3:11])=[CH:9][CH:10]=[C:5]2[O:4][N:3]=1.O=P(Cl)(Cl)[Cl:15].C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[Cl:15][C:10]1[CH:9]=[C:8]([CH3:11])[N:7]=[C:6]2[C:2]([CH3:1])=[N:3][O:4][C:5]=12 |f:2.3|

Inputs

Step One
Name
3,5-dimethylisoxazolo[4,5-b]pyridine 4-oxide
Quantity
0.65 g
Type
reactant
Smiles
CC1=NOC=2C1=[N+](C(=CC2)C)[O-]
Name
Quantity
1.45 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
the solution was then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered twice

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=C1)C)C(=NO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.417 g
YIELD: PERCENTYIELD 57.7%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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